3-Fluoro-5-hydroxy-N-methylbenzamide
Overview
Description
3-Fluoro-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methylamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-hydroxy-N-methylbenzamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Introduction of the hydroxyl group. This step can be performed using hydroxylation reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Amidation: Formation of the amide bond. This can be achieved by reacting the hydroxylated fluorobenzene with methylamine (CH3NH2) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, BH3
Substitution: Nucleophiles (amines, thiols), catalysts (Pd/C, CuI)
Major Products Formed
Oxidation: Formation of 3-Fluoro-5-oxo-N-methylbenzamide
Reduction: Formation of 3-Fluoro-5-hydroxy-N-methylbenzylamine
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-Fluoro-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-hydroxybenzamide: Lacks the methyl group on the amide nitrogen.
3-Fluoro-5-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxyl group.
3-Hydroxy-N-methylbenzamide: Lacks the fluorine atom.
Uniqueness
3-Fluoro-5-hydroxy-N-methylbenzamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, along with a methylamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-5-hydroxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZNJVVANADWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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